6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid
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Overview
Description
6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid is a heterocyclic compound that features a morpholine ring fused to a benzo[e][1,2,4]triazine core, with a carboxylic acid functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones. This method allows for the formation of the triazine ring system under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazine: Another isomer of triazine with different nitrogen atom positions.
1,3,5-Triazine: Known for its use in the production of melamine resins.
Tetrazines: Compounds with four nitrogen atoms in the ring, used in various chemical and biological applications.
Uniqueness
6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid is unique due to its specific ring structure and the presence of the morpholine and carboxylic acid groups
Biological Activity
6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid (CAS Number: 1239742-13-2) is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, characterization, and its biological effects, particularly in anticancer and antimicrobial activities.
- Molecular Formula : C₁₂H₁₂N₄O₃
- Molecular Weight : 260.25 g/mol
- Structure : The compound features a morpholine group attached to a benzo[e][1,2,4]triazine core with a carboxylic acid functional group.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization of triazine derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compounds .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-Morpholinobenzo[e][1,2,4]triazine derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 0.20 |
MCF-7 (Breast Cancer) | 1.25 |
HeLa (Cervical Cancer) | 1.03 |
HepG2 (Liver Cancer) | 12.21 |
These results indicate that the compound selectively inhibits cancer cell proliferation by targeting key signaling pathways such as PI3K/Akt/mTOR .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity. Comparative studies against standard antibiotics showed that certain derivatives possess broad-spectrum activity against Gram-positive and Gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 25 |
Mycobacterium smegmatis | 50 |
These findings suggest that modifications on the triazine core can enhance antibacterial properties .
Case Studies
A notable case study involved the evaluation of various derivatives of triazine compounds for their biological activity. One derivative exhibited an IC50 value of 3.41 nM against PI3K, showcasing potent kinase inhibitory activity alongside significant cytotoxicity in breast cancer models . Another study indicated that compounds derived from the triazine scaffold could induce apoptosis in cancer cells by modulating BAX and Bcl-2 expression levels .
Properties
IUPAC Name |
6-morpholin-4-yl-1,2,4-benzotriazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-12(18)11-13-10-7-8(1-2-9(10)14-15-11)16-3-5-19-6-4-16/h1-2,7H,3-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGOSTYBTKQRKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=NC(=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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